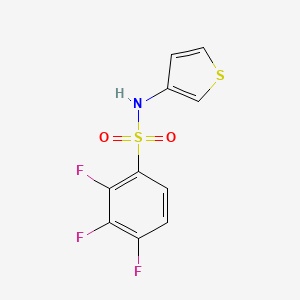
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659, and it belongs to the class of selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development of immune cells, and its inhibition has been linked to the treatment of various autoimmune diseases and cancers.
作用機序
TAK-659 selectively binds to 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one, inhibiting its activity and preventing the activation of downstream signaling pathways. This compound plays a crucial role in the development and activation of immune cells, particularly B cells. Inhibition of this compound leads to a decrease in B cell activation and proliferation, reducing the production of autoantibodies and cytokines that contribute to autoimmune diseases. In cancer cells, this compound inhibition leads to cell cycle arrest and apoptosis, reducing tumor growth and metastasis.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce disease activity in animal models of autoimmune diseases, including rheumatoid arthritis and lupus. In cancer models, TAK-659 has been shown to reduce tumor growth and metastasis, leading to improved survival rates. TAK-659 has also been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. Its high selectivity for 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one makes it an ideal tool for studying the role of this compound in various diseases and cellular processes. Its potent inhibitory activity allows for the investigation of the downstream effects of this compound inhibition, providing insights into the mechanisms underlying disease pathogenesis. However, TAK-659 has some limitations for lab experiments. Its high selectivity for this compound may limit its use in studying the effects of other kinases on disease pathogenesis. Additionally, its potency may require the use of high concentrations, which can lead to off-target effects and non-specific inhibition.
将来の方向性
There are several future directions for the study of TAK-659. One area of research is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Another area of research is the investigation of the effects of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one inhibition on the immune system and the development of new therapies that modulate the immune response. Additionally, the development of new this compound inhibitors with improved selectivity and potency may lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of TAK-659 involves several steps, starting from the reaction of 3-chloro-4-methylbenzene sulfonamide with 2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole in the presence of a base. The resulting compound is then reacted with 1,3-dibromo-2-propanol in the presence of a catalyst to yield TAK-659. The synthesis of TAK-659 has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one, with high selectivity over other kinases. This compound inhibition has been linked to the treatment of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. TAK-659 has also been studied for its potential in the treatment of certain types of cancers, including lymphoma and leukemia.
特性
IUPAC Name |
1-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-10-9-11-5-3-4-6-12(11)14(10)13(15)7-8-18(2,16)17/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMVUTARNKFRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
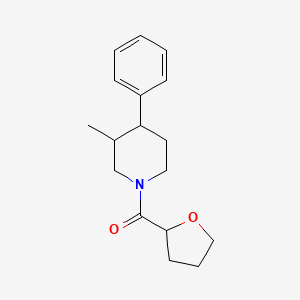
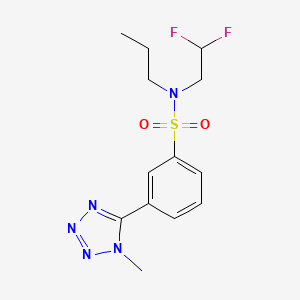
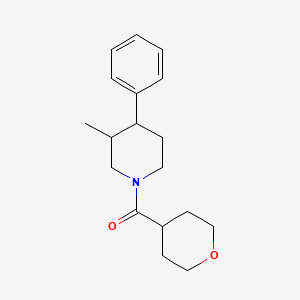
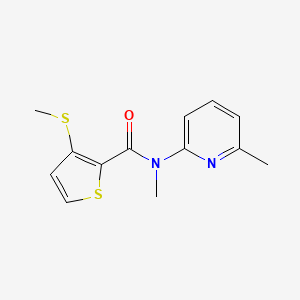
![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)
